molecular formula C9H8F2O B11914243 2-(3,4-Difluorophenyl)propanal

2-(3,4-Difluorophenyl)propanal

Cat. No.: B11914243
M. Wt: 170.16 g/mol
InChI Key: MWGVZBXMDIJEFI-UHFFFAOYSA-N
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Description

Overview of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to fluorinated compounds. alfa-chemistry.comlew.ro This stability, along with fluorine's high electronegativity and small atomic size, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comnumberanalytics.com Consequently, organofluorine chemistry has become a cornerstone of various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comalfa-chemistry.com It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.comnumberanalytics.com Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. numberanalytics.com In materials science, fluoropolymers are utilized for their thermal stability and chemical resistance in applications like non-stick coatings. alfa-chemistry.com

Significance of Aldehyde Functionalities in Organic Synthesis

Aldehydes are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to at least one hydrogen atom. numberanalytics.comnumberanalytics.comwikipedia.org This structural feature renders aldehydes highly reactive and versatile building blocks in organic synthesis. numberanalytics.combritannica.com The polarity of the carbonyl group makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack, leading to a wide array of chemical transformations. numberanalytics.comnumberanalytics.com Aldehydes are crucial intermediates in the synthesis of more complex molecules, enabling the formation of new carbon-carbon bonds through reactions like the aldol (B89426) condensation. numberanalytics.comnumberanalytics.com They can also be readily oxidized to carboxylic acids or reduced to alcohols, further expanding their synthetic utility. britannica.com The discovery of aldehydes dates back to the early 19th century, and since then, their importance in both industrial and biological chemistry has been firmly established. numberanalytics.com

Structural Rationale for 2-(3,4-Difluorophenyl)propanal in Chemical Research

The structure of this compound combines the key features of both a fluorinated aromatic ring and a reactive aldehyde group. The 3,4-difluorophenyl moiety imparts the characteristic properties of organofluorine compounds, such as enhanced metabolic stability and altered electronic properties of the aromatic ring. The propanal side chain provides a reactive handle for a variety of organic transformations. This specific combination makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and other specialty chemicals. For instance, related structures are precursors to important compounds like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of the antiplatelet drug ticagrelor (B1683153). google.comuliege.be

Historical Context of Research on this compound and Related Fluorinated Arylpropanals

The history of organofluorine chemistry began in the early 20th century, with significant advancements occurring during World War II due to the need for uranium hexafluoride in the Manhattan Project. nih.gov The industrial production of fluorinated compounds has grown substantially since then. nih.gov Research into fluorinated arylpropanals, a subclass of these compounds, has been driven by their utility as building blocks in medicinal chemistry. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, research on related compounds suggests its development is tied to the broader exploration of fluorinated molecules for pharmaceutical applications. For example, patents describe the use of the related 3,4-difluorobenzaldehyde (B20872) in the synthesis of cyclopropane (B1198618) derivatives, highlighting the long-standing interest in this substitution pattern for creating complex molecular architectures. google.comgoogle.com The study of such compounds is often part of a larger effort to create libraries of molecules for drug discovery, where the specific arrangement of the fluorine atoms and the aldehyde group can be systematically varied to optimize biological activity.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C9H8F2O
IUPAC Name This compound
CAS Number 1216168-04-5 chemsrc.com
Molecular Weight 170.16 g/mol sigmaaldrich.com
InChI Key JQIGEUJFKWAEPY-UHFFFAOYSA-N sigmaaldrich.com

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the oxidation of the corresponding primary alcohol, 2-(3,4-difluorophenyl)propan-1-ol (B13573856). This transformation can be accomplished using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the carboxylic acid.

Another potential synthetic pathway starts from 3,4-difluorobenzene. Through a Friedel-Crafts acylation with propanoyl chloride, 1-(3,4-difluorophenyl)propan-1-one can be formed. Subsequent α-halogenation followed by a Favorskii rearrangement or other rearrangement strategies could potentially lead to the desired propanal structure.

Furthermore, multi-step synthetic sequences starting from 3,4-difluorobenzaldehyde are also plausible. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphorus ylide could introduce the propanal side chain, which might then require further modification to arrive at the final product.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(3,4-difluorophenyl)propanoic acid, using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com

Reduction: The aldehyde can be reduced to the primary alcohol, 2-(3,4-difluorophenyl)propan-1-ol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For example, reaction with Grignard reagents can lead to the formation of secondary alcohols. vulcanchem.com Addition of cyanide (from a source like HCN) forms a cyanohydrin. wikipedia.org

Condensation Reactions: The presence of an alpha-hydrogen allows this compound to participate in aldol-type condensation reactions, forming new carbon-carbon bonds. numberanalytics.com

Research Applications and Detailed Findings

The primary application of this compound in research is as a synthetic intermediate. Its structure is a valuable scaffold for the synthesis of more complex molecules with potential biological activity.

For example, the structurally related compound (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a crucial intermediate for the synthesis of ticagrelor, an antiplatelet medication. uliege.be The synthesis of this cyclopropylamine (B47189) often starts from precursors that are structurally similar to this compound, such as 3,4-difluorobenzaldehyde. google.comgoogle.com

Research in medicinal chemistry often involves the synthesis of libraries of compounds for screening against various biological targets. The difluorophenyl moiety is a common feature in many biologically active molecules. For instance, compounds containing a 2,4-difluorophenyl group have been investigated as potential antifungal agents. researchgate.net While not the same substitution pattern, this highlights the general interest in difluorinated phenyl rings in drug discovery. The propanal side chain of this compound offers a versatile point for chemical modification to generate a diverse set of derivatives for such screening programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-(3,4-difluorophenyl)propanal

InChI

InChI=1S/C9H8F2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-6H,1H3

InChI Key

MWGVZBXMDIJEFI-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Synthetic Methodologies for 2 3,4 Difluorophenyl Propanal

Retrosynthetic Analysis of 2-(3,4-Difluorophenyl)propanal

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. fiveable.meic.ac.uk For this compound, the primary disconnections focus on the carbon-carbon bonds of the propanal side chain and the bond connecting the side chain to the aromatic ring.

A logical primary disconnection is the Cα-Cβ bond of the propanal, which suggests an aldol-type reaction. This disconnection leads to two synthons: a 3,4-difluorobenzaldehyde (B20872) cation synthon and a two-carbon enolate anion synthon. The corresponding synthetic equivalents would be 3,4-difluorobenzaldehyde and an acetaldehyde (B116499) enolate or its equivalent.

Another key disconnection strategy involves breaking the bond between the aromatic ring and the α-carbon of the propanal side chain. This approach points towards a Friedel-Crafts type reaction. The resulting synthons are a 3,4-difluorophenyl anion and a propanal cation with a leaving group at the 2-position. The synthetic equivalents for this strategy would be 1,2-difluorobenzene (B135520) and a suitable three-carbon electrophile, such as 2-halopropanal or its protected form.

These retrosynthetic pathways form the basis for the classical synthesis routes discussed in the following sections.

Classical Synthesis Routes to this compound

Classical approaches to synthesizing this compound primarily leverage well-established organic reactions, starting from readily available precursors.

Approaches from 3,4-Difluorobenzaldehyde Precursors

A common and direct precursor for the synthesis is 3,4-difluorobenzaldehyde. This starting material can be prepared through various methods, including the formylation of 1,2-difluorobenzene. google.com

The Aldol (B89426) condensation provides a powerful method for forming carbon-carbon bonds. organic-chemistry.orgmagritek.com In this context, a crossed aldol condensation between 3,4-difluorobenzaldehyde and a propanal-derived enolate can be envisioned. To avoid self-condensation of the enolizable aldehyde, a more controlled approach involves reacting 3,4-difluorobenzaldehyde with the enolate of acetaldehyde.

The reaction typically proceeds via the formation of a β-hydroxy aldehyde intermediate, 3-hydroxy-3-(3,4-difluorophenyl)propanal. wikipedia.org Subsequent dehydration of this aldol adduct, often facilitated by heat or acidic/basic conditions, yields the α,β-unsaturated aldehyde, (E)-3-(3,4-difluorophenyl)propenal. organic-chemistry.orgmagritek.com The formation of the conjugated system is a strong driving force for this dehydration step. organic-chemistry.org The final step to obtain the target molecule, this compound, would involve the selective reduction of the carbon-carbon double bond of the enal, for which various catalytic hydrogenation methods can be employed.

Step Reaction Type Reactants Intermediate/Product
1Aldol Condensation3,4-Difluorobenzaldehyde, Acetaldehyde (in presence of a base)3-Hydroxy-3-(3,4-difluorophenyl)propanal
2Dehydration3-Hydroxy-3-(3,4-difluorophenyl)propanal(E)-3-(3,4-Difluorophenyl)propenal
3Reduction(E)-3-(3,4-Difluorophenyl)propenalThis compound

Olefination reactions provide an alternative route to the key α,β-unsaturated intermediate.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). lumenlearning.commasterorganicchemistry.comwikipedia.org To synthesize (E)-3-(3,4-difluorophenyl)propenal, 3,4-difluorobenzaldehyde would be treated with a suitable two-carbon ylide. The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.com This reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification, and its high propensity to form the (E)-alkene. uta.eduorganic-chemistry.org The reaction of 3,4-difluorobenzaldehyde with a phosphonate ester, such as triethyl phosphoacetate (after hydrolysis and decarboxylation steps) or a related two-carbon phosphonate, under basic conditions would yield the desired α,β-unsaturated carbonyl compound. google.com Subsequent reduction of the double bond would lead to the final product.

Reaction Key Reagent Intermediate Advantages
Wittig ReactionPhosphorus Ylide(E/Z)-3-(3,4-Difluorophenyl)propenalWidely applicable
HWE ReactionPhosphonate CarbanionPredominantly (E)-3-(3,4-Difluorophenyl)propenalHigh (E)-selectivity, easier purification

Synthesis via Halogenated Propanal Intermediates

An alternative strategy involves forming the bond between the aromatic ring and the side chain using electrophilic aromatic substitution. A Friedel-Crafts acylation of 1,2-difluorobenzene with a suitable three-carbon acyl halide, such as 2-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride, would yield 2-chloro-1-(3,4-difluorophenyl)propan-1-one. googleapis.comquickcompany.in

The resulting α-haloketone is a versatile intermediate. The synthesis of the target aldehyde from this ketone would require a two-step process: first, the reduction of the keto group to a secondary alcohol, yielding 2-chloro-1-(3,4-difluorophenyl)propan-1-ol, followed by a rearrangement and dehydrohalogenation or a reductive dehalogenation and subsequent oxidation to the aldehyde. A more direct route from the ketone might involve a rearrangement reaction under specific conditions to form the aldehyde.

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry aims to improve efficiency, selectivity, and environmental friendliness. adelaide.edu.auadelaide.edu.au For the synthesis of this compound, advanced methods could focus on catalytic and stereoselective processes.

One area of advancement lies in the catalytic reduction of the α,β-unsaturated intermediate. While traditional methods like catalytic hydrogenation are effective, modern approaches might employ transfer hydrogenation or asymmetric hydrogenation to control stereochemistry if a chiral product were desired.

In the context of the Friedel-Crafts approach, modern variations could replace traditional Lewis acids with more environmentally benign solid acid catalysts or employ solvents like hexafluoro-2-propanol (HFIP) that can promote the reaction without the need for a catalyst. organic-chemistry.org

Furthermore, cross-coupling reactions represent a powerful modern tool for C-C bond formation. A potential, though less direct, route could involve the coupling of a 3,4-difluorophenyl organometallic reagent with a propanal derivative bearing a suitable leaving group at the 2-position.

These advanced strategies often offer advantages in terms of milder reaction conditions, higher yields, and greater control over the reaction outcome compared to classical methods. openmedicinalchemistryjournal.com

Hydroformylation of Styrenes and Substituted Styrenes

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes from alkenes. wikipedia.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene, typically using a transition metal catalyst and a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas. wikipedia.orgresearchgate.net

For the synthesis of this compound, the logical precursor would be 3,4-difluorostyrene (B50085). The hydroformylation of styrene (B11656) derivatives can yield two regioisomeric aldehyde products: the branched isomer (2-arylpropanal) and the linear isomer (3-arylpropanal). The formation of the desired branched isomer, this compound, is favored by specific catalyst systems and reaction conditions. Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are particularly effective for controlling this regioselectivity. rsc.org The choice of ligand is critical; bulky phosphine or phosphite (B83602) ligands tend to favor the formation of the linear aldehyde, whereas other specialized ligand systems can be tuned to enhance the yield of the branched product.

Table 1: Representative Catalysts and Conditions for Styrene Hydroformylation

Catalyst PrecursorLigandTemperature (°C)Pressure (bar, CO/H₂)Regioselectivity (Branched:Linear)
Rh(CO)₂acacPPh₃80 - 12020 - 100~1:1 to 1:3
Rh(CO)₂acacBISBI10050>50:1
Co₂(CO)₈None150 - 180100 - 300Varies, often favors linear
[PdCl₂(PPh₃)₂]PPh₃10080Varies, less common

Note: Data represents typical values for styrene and substituted styrenes and may require optimization for 3,4-difluorostyrene.

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Asymmetric synthesis provides a direct route to these enantiomerically enriched molecules. For this compound, which possesses a chiral center at the C2 position, asymmetric hydroformylation of 3,4-difluorostyrene represents the most direct approach.

This is achieved by employing a chiral catalyst system, which typically consists of a rhodium precursor and a chiral phosphine, phosphite, or phosphonite ligand. rsc.org These chiral ligands create a dissymmetric environment around the metal center, which directs the addition of the formyl group and hydrogen to a specific face of the alkene, resulting in one enantiomer being formed in excess. The development of bidentate phosphine ligands with C₂ symmetry has been particularly successful in achieving high enantioselectivities in the hydroformylation of various vinylarenes.

Table 2: Chiral Ligands for Asymmetric Hydroformylation of Vinylarenes

LigandCatalyst SystemTypical Enantiomeric Excess (ee)
(S,S)-Chiraphos[Rh(CO)₂(acac)]Moderate to high
(R,S)-BPPFA[Rh(CO)₂(acac)]Good to excellent
(S)-BINAPHOS[Rh(CO)₂(acac)]High to excellent
Kelliphite[Rh(CO)₂(acac)]High to excellent

Note: The effectiveness of these ligands can be highly substrate-dependent, and optimization would be necessary for 3,4-difluorostyrene.

Enzymatic Synthesis and Biocatalytic Pathways to this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and a reduced environmental footprint. nih.gov While specific enzymatic pathways for the direct synthesis of this compound are not established, several enzyme classes could be hypothetically employed.

One potential route involves the use of a carboligase, such as benzaldehyde (B42025) lyase, which could catalyze the condensation of 3,4-difluorobenzaldehyde with a suitable one-carbon donor to form a precursor that can be converted to the target aldehyde. Another approach could involve the stereoselective oxidation of 2-(3,4-difluorophenyl)propan-1-ol (B13573856) using an alcohol dehydrogenase (ADH). This method would produce enantiomerically pure this compound, provided a suitable ADH with high selectivity for the corresponding alcohol substrate can be identified or engineered. Chemo-enzymatic strategies, which combine traditional chemical synthesis with biocatalytic steps, are also powerful tools for producing complex chiral molecules. wpmucdn.comresearchgate.net

Transition Metal-Catalyzed Syntheses

Beyond hydroformylation, various other transition-metal-catalyzed reactions are fundamental to modern organic synthesis and could be adapted for the preparation of this compound. nih.govrsc.org Palladium, ruthenium, and copper catalysts are particularly versatile in forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

A potential, albeit less direct, route could involve a palladium-catalyzed cross-coupling reaction. For example, a Heck reaction between 1-bromo-3,4-difluorobenzene and allyl alcohol could yield an intermediate that is subsequently isomerized to the target aldehyde. Alternatively, a Suzuki or Negishi coupling of a 3,4-difluorophenylboronic acid (or organozinc reagent) with a suitable three-carbon electrophile containing a masked aldehyde functionality could be envisioned. While more complex than direct hydroformylation, these multi-step sequences offer flexibility and access from different starting materials.

Table 3: Potential Transition Metal-Catalyzed Reactions for Aldehyde Synthesis

Reaction TypeMetal CatalystGeneral TransformationRelevance to Target Synthesis
Wacker-Tsuji OxidationPalladiumTerminal Alkene → Methyl KetoneModification could potentially yield aldehydes from specific alkenes.
Heck ReactionPalladiumAryl Halide + Alkene → Substituted AlkeneCould form a C-C bond to build the propenyl side chain, requiring further steps.
Suzuki CouplingPalladiumAryl Boronic Acid + Halide → Biaryl/Alkylated AreneCould couple the aryl group to a C3 side chain precursor.
CarbonylationPalladium/RhodiumAryl Halide + CO + H₂ → Aryl AldehydeCould directly form an aldehyde, though typically requires a different precursor.

Purification and Isolation Techniques for this compound

Following synthesis, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. The specific techniques depend on the physical properties of this compound, such as its boiling point, polarity, and stability.

Isolation: A typical workup procedure begins with quenching the reaction mixture, for example, by adding water or a buffer. The product is then extracted from the aqueous phase into a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. mdpi.com The combined organic layers are washed with water and brine to remove water-soluble impurities, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and filtered. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product. mdpi.com

Purification:

Distillation: If the aldehyde is thermally stable and volatile, vacuum distillation can be an effective method for purification on a larger scale.

Column Chromatography: For smaller scales or for removing impurities with similar boiling points, silica (B1680970) gel column chromatography is the most common method. mdpi.com A solvent system (eluent) of appropriate polarity, such as a mixture of hexanes and ethyl acetate, is used to separate the components based on their affinity for the stationary phase.

Crystallization: While aldehydes themselves are often liquids at room temperature, purification can sometimes be achieved by converting the aldehyde into a crystalline derivative (e.g., a bisulfite adduct or a hydrazone). The derivative is purified by recrystallization, and the pure aldehyde is then regenerated by hydrolysis. Alternatively, if the target compound is a solid, direct crystallization from a suitable solvent system by controlled cooling can be a highly effective method for achieving high purity. google.com

Chemical Reactivity and Transformation Studies of 2 3,4 Difluorophenyl Propanal

Nucleophilic Addition Reactions of the Aldehyde Moiety in 2-(3,4-Difluorophenyl)propanal

The carbonyl carbon of the aldehyde group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for attack by various nucleophiles. libretexts.org Such reactions typically proceed via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgtestbook.com This intermediate is then protonated, usually by a weak acid or the solvent, to yield the final alcohol product. libretexts.org

The reduction of the aldehyde group in this compound to a primary alcohol is a fundamental transformation. This is typically achieved using hydride-based reducing agents, which act as a source of the hydride ion (H⁻). savemyexams.com Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). savemyexams.commasterorganicchemistry.com

Sodium borohydride is a milder, more selective reagent often used in alcoholic or aqueous solutions. masterorganicchemistry.comchemguide.co.uk It readily reduces aldehydes to primary alcohols. masterorganicchemistry.com Lithium aluminium hydride is a much stronger reducing agent and must be used in anhydrous conditions, such as in dry ether, followed by an acidic workup. savemyexams.com Both reagents convert this compound into 2-(3,4-Difluorophenyl)propan-1-ol (B13573856).

Table 1: Hydride Reduction of this compound

Reagent Solvent Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol 2-(3,4-Difluorophenyl)propan-1-ol

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily add to the carbonyl group of aldehydes. libretexts.org The reaction of this compound with these reagents results in the formation of a new carbon-carbon bond and, after an acidic workup, a secondary alcohol. libretexts.org

The mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. libretexts.org This forms a magnesium or lithium alkoxide intermediate, which is subsequently protonated to yield the alcohol. The specific secondary alcohol formed depends on the alkyl or aryl group attached to the organometallic reagent.

Table 2: Organometallic Addition to this compound

Organometallic Reagent (R-M) Example (R-MgBr) Product
Grignard Reagent Methylmagnesium Bromide (CH₃MgBr) 3-(3,4-Difluorophenyl)butan-2-ol

Aldehydes that possess α-hydrogens, such as this compound, can undergo base- or acid-catalyzed condensation reactions. libretexts.org The most common of these is the aldol (B89426) condensation, where an enolate ion, formed by deprotonation of the α-carbon, acts as a nucleophile and attacks the carbonyl group of another aldehyde molecule. srmist.edu.in This initially forms a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to yield an α,β-unsaturated aldehyde. libretexts.org

Crossed-aldol condensations, such as the Claisen-Schmidt condensation, involve the reaction of an aldehyde with a ketone or another aldehyde that lacks α-hydrogens. libretexts.orgsrmist.edu.in For example, this compound can react with an aromatic aldehyde like benzaldehyde (B42025) in the presence of a base. srmist.edu.in Another important reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound having an active methylene (B1212753) group, catalyzed by a weak base like an amine. srmist.edu.in

Table 3: Condensation Reactions of this compound

Reaction Type Reactant Product Type
Aldol Self-Condensation This compound β-Hydroxy aldehyde / α,β-Unsaturated aldehyde
Claisen-Schmidt Condensation Acetone or Benzaldehyde β-Hydroxy ketone or Chalcone-like structure

Oxidation Reactions of this compound

The aldehyde group is readily susceptible to oxidation, typically yielding a carboxylic acid. passmyexams.co.ukpressbooks.pub This transformation is a key reaction for aldehydes and can be accomplished using a variety of oxidizing agents.

Strong oxidizing agents are commonly employed for the conversion of aldehydes to carboxylic acids. Reagents such as potassium permanganate (B83412) (KMnO₄) and acidified potassium dichromate(VI) (K₂Cr₂O₇ / H₂SO₄) are effective for this purpose. smolecule.comchemguide.co.uk The reaction involves the oxidation of the aldehyde group of this compound to a carboxyl group, forming 2-(3,4-Difluorophenyl)propanoic acid. pressbooks.pubchemguide.co.uk

During the reaction with acidified dichromate(VI), the orange color of the dichromate(VI) ion (Cr₂O₇²⁻) changes to the green color of the chromium(III) ion (Cr³⁺), providing a visual indication that oxidation has occurred. passmyexams.co.uk For the reaction to proceed to the carboxylic acid, an excess of the oxidizing agent is typically used, and the mixture is often heated under reflux to ensure complete conversion. chemguide.co.uk

Table 4: Oxidation to 2-(3,4-Difluorophenyl)propanoic acid

Oxidizing Agent Conditions Product
Potassium Dichromate(VI) / Sulfuric Acid Heat under reflux 2-(3,4-Difluorophenyl)propanoic acid
Potassium Permanganate Aqueous medium 2-(3,4-Difluorophenyl)propanoic acid

While strong oxidants convert aldehydes to carboxylic acids, the selective control of oxidation is a crucial aspect of organic synthesis. The oxidation of an aldehyde is generally easier than the oxidation of a ketone because of the presence of a hydrogen atom on the carbonyl carbon, which can be readily removed. doubtnut.com

The challenge in selective oxidation often lies in preventing over-oxidation or side reactions, especially when converting a primary alcohol to an aldehyde without it proceeding to the carboxylic acid. libretexts.org However, for the oxidation of an aldehyde like this compound to its corresponding carboxylic acid, the primary goal is to ensure the reaction goes to completion without affecting other parts of the molecule, such as the difluorophenyl ring. The C-F bonds on the aromatic ring are generally robust and not susceptible to cleavage under typical oxidizing conditions used for aldehydes. Therefore, standard strong oxidizing agents like KMnO₄ or acidified K₂Cr₂O₇ are generally suitable for selectively oxidizing the aldehyde group to a carboxylic acid with high efficiency. chemguide.co.uk

Rearrangement Reactions Involving this compound Scaffolds

Rearrangement reactions are fundamental transformations in organic synthesis that involve the migration of an atom or group within a molecule. For a molecule like this compound, several types of rearrangements could be envisioned, particularly those involving the carbonyl group and the adjacent chiral center.

Acid-Catalyzed Rearrangements and Mechanisms

In the presence of a strong acid, the aldehyde group of this compound can be protonated, which can initiate a cascade of rearrangements. beilstein-journals.org One potential pathway involves a 1,2-hydride shift, which would lead to the formation of a more stable carbocation.

Another possibility under acidic conditions is a pinacol-type rearrangement if the aldehyde were to be converted to a diol. While not a direct rearrangement of the starting material, it highlights a potential transformation pathway for derivatives of this compound.

Furthermore, acid-catalyzed reactions can sometimes lead to intermolecular reactions, such as the formation of acetals or oligomeric structures, which would compete with intramolecular rearrangements. The specific outcome would depend on the reaction conditions, including the nature of the acid catalyst, the solvent, and the temperature.

It is important to note that arenes themselves can undergo acid-catalyzed rearrangements of substituents on the aromatic ring, a process that proceeds through the formation of ipso arenium ions. beilstein-journals.org However, the conditions required for such rearrangements are typically harsh and may lead to the decomposition of the aldehyde functional group.

Electrophilic Aromatic Substitution on the Difluorophenyl Ring of this compound

The difluorophenyl ring in this compound is a key site for chemical modification through electrophilic aromatic substitution (EAS). minia.edu.egmasterorganicchemistry.com The two fluorine atoms and the propanal substituent significantly influence the regioselectivity of these reactions.

Fluorine is an ortho-, para-directing deactivator. masterorganicchemistry.com This means that while it makes the ring less reactive towards electrophiles compared to benzene (B151609), it directs incoming electrophiles to the positions ortho and para to itself. The deactivating nature stems from fluorine's high electronegativity, which withdraws electron density from the ring inductively. However, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring and stabilizing the arenium ion intermediate formed during ortho and para attack. masterorganicchemistry.com

The propanal group is a meta-directing deactivator. Its electron-withdrawing nature, both through induction and resonance, deactivates the entire ring and directs incoming electrophiles to the meta position.

In the case of this compound, the directing effects of the substituents are as follows:

The fluorine at position 3 directs ortho (to positions 2 and 4) and para (to position 6).

The fluorine at position 4 directs ortho (to positions 3 and 5) and para (to position 1).

The propanal group at position 1 directs meta (to positions 3 and 5).

Considering these combined effects, the most likely positions for electrophilic attack would be positions 5 and 6. Position 5 is meta to the propanal group and ortho to the fluorine at position 4. Position 6 is ortho to the fluorine at position 3. The relative yields of substitution at these positions would depend on the specific electrophile and reaction conditions. It is worth noting that fluorobenzene (B45895) itself shows anomalous reactivity in EAS, often being more reactive than other halobenzenes and showing a high preference for para substitution. acs.org

Position Directing Effects Predicted Reactivity
2Ortho to F at C3, Alpha to propanalSterically hindered, deactivated by propanal
5Ortho to F at C4, Meta to propanalActivated by F, deactivated by propanal
6Para to F at C3, Ortho to propanalActivated by F, deactivated and sterically hindered by propanal

Reactions Involving Fluorine Atoms in this compound

The fluorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution under standard conditions. However, under specific and often harsh conditions, or with the presence of strong activating groups, nucleophilic aromatic substitution (SNAr) can occur. mdpi.com The presence of the electron-withdrawing propanal group could potentially facilitate such reactions, particularly at the ortho and para positions relative to it.

The C-F bond is very strong, and its cleavage typically requires potent nucleophiles or specific catalytic systems. thieme-connect.de In some instances, metabolic processes in biological systems can lead to the defluorination of fluorinated aromatic compounds, sometimes through the formation of quinone methide intermediates. acs.org

Intermolecular and Intramolecular Reactivity Profiles of this compound

The presence of both an electrophilic center (the aldehyde carbon) and nucleophilic sites (the oxygen atom and the aromatic ring) within the same molecule allows for both intermolecular and intramolecular reactions.

Intermolecular reactions would involve the reaction of one molecule of this compound with another. khanacademy.org For example, under basic conditions, an aldol condensation could occur, where the enolate of one molecule attacks the aldehyde of another. Under acidic conditions, intermolecular acetal (B89532) formation with a suitable diol could be a competing process. The relative rates of intermolecular versus intramolecular reactions are highly dependent on concentration; lower concentrations tend to favor intramolecular pathways. youtube.com

Intramolecular reactions involve different parts of the same molecule reacting with each other. youtube.com For this compound, an intramolecular Friedel-Crafts type reaction could be envisioned, where the aldehyde (or a derivative) acts as the electrophile and the aromatic ring acts as the nucleophile to form a new ring. masterorganicchemistry.com The feasibility of such a reaction would depend on the chain length and the activation of the aldehyde group. Intramolecular reactions are often entropically favored, especially for the formation of five- or six-membered rings. mdpi.com

The reactivity profile is a balance between these competing pathways. The specific conditions, such as temperature, concentration, and the presence of catalysts, will ultimately determine the major product. For instance, high dilution conditions would favor intramolecular cyclization over intermolecular polymerization.

Reaction Type Description Key Factors
IntermolecularReaction between two or more molecules.Concentration, nature of reactants and catalysts.
IntramolecularReaction within the same molecule.Chain length, ring strain of the product, concentration.

Advanced Spectroscopic and Analytical Characterization Techniques in 2 3,4 Difluorophenyl Propanal Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(3,4-Difluorophenyl)propanal

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For this compound, a comprehensive NMR analysis involves ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional techniques to establish connectivity between different parts of the molecule.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methine proton, the methyl protons, and the aromatic protons.

The aldehydic proton (CHO) is typically observed as a singlet or a finely split multiplet in the downfield region of the spectrum, usually between 9 and 10 ppm, due to the deshielding effect of the adjacent carbonyl group. The methine proton (CH) adjacent to the aromatic ring would likely appear as a quartet, being split by the three protons of the neighboring methyl group. Its chemical shift would be influenced by both the aromatic ring and the carbonyl group. The methyl group (CH₃) protons would present as a doublet, split by the single methine proton. The aromatic region would display a complex multiplet pattern for the three protons on the difluorophenyl ring, with their chemical shifts and coupling constants being influenced by the fluorine substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHO9.5 - 9.8t~2-3
Ar-H7.0 - 7.3m-
CH3.6 - 3.9q~7
CH₃1.3 - 1.5d~7

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the aldehyde group is the most deshielded and would appear at the lowest field, typically in the range of 190-200 ppm. The carbons of the aromatic ring will show signals in the aromatic region (around 115-160 ppm), with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The methine carbon and the methyl carbon will have signals in the aliphatic region of the spectrum. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O198 - 202
Ar-C (C-F)148 - 152 (d, ¹JCF ≈ 245-255 Hz)
Ar-C (C-F)146 - 150 (d, ¹JCF ≈ 245-255 Hz)
Ar-C123 - 127
Ar-C117 - 121 (d, ²JCF ≈ 20-25 Hz)
Ar-C115 - 119 (d, ²JCF ≈ 20-25 Hz)
CH45 - 50
CH₃14 - 18

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org Given that ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, it provides clear and informative spectra. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

The chemical shifts of these fluorine atoms will be influenced by their position relative to the propanal substituent. Furthermore, spin-spin coupling will be observed between the two fluorine atoms (³JFF) and between each fluorine atom and the adjacent aromatic protons (³JFH and ⁴JFH).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-3-135 to -145d
F-4-135 to -145d

Note: Chemical shifts are relative to a standard such as CFCl₃. The multiplicity will be a doublet of multiplets due to coupling with the other fluorine and with aromatic protons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals.

A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton and the methyl protons, and among the aromatic protons. This helps to confirm the connectivity within the propanal side chain and the substitution pattern on the aromatic ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals. For example, the doublet at ~1.4 ppm in the ¹H spectrum would correlate with the carbon signal at ~16 ppm in the ¹³C spectrum, confirming the assignment of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This method typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

For this compound (molecular formula C₉H₈F₂O, molecular weight 170.16 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 171.17, corresponding to the protonated molecule [C₉H₈F₂O + H]⁺. Depending on the solvent system, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern can be obtained, providing further structural information. Common fragmentation pathways for such a molecule would involve the loss of the aldehyde group or cleavage of the bond between the aromatic ring and the propanal side chain.

Table 4: Predicted ESI-MS Data for this compound

IonPredicted m/zInterpretation
[M+H]⁺171.17Protonated molecule
[M+Na]⁺193.15Sodium adduct
[C₇H₅F₂]⁺127.04Loss of propanal side chain
[CHO]⁺29.00Formyl cation

Note: The observed m/z values may vary slightly depending on the instrument's calibration and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS serves a dual purpose: it separates the compound from any impurities and provides a mass spectrum that can confirm its identity.

The gas chromatograph vaporizes the sample and separates its components based on their boiling points and interactions with the stationary phase of the GC column. For a volatile compound like this compound, a typical analysis would involve a non-polar or medium-polarity capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern. This pattern arises from the breakdown of the molecule in the ion source and is unique to its structure, acting as a chemical fingerprint for identification. The relative abundance of the molecular ion and fragment ions can be used to confirm the structure of the propanal side chain and the difluorophenyl ring.

Parameter Typical Value/Condition
GC Column Phenyl-substituted polysiloxane (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial temp 50-70 °C, ramp to 250-280 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detector Quadrupole or Ion Trap

This interactive table summarizes typical GC-MS parameters for the analysis of aromatic aldehydes like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion with very high precision (typically to four or five decimal places).

This high accuracy allows for the calculation of the exact elemental formula from the measured mass. For this compound (C₉H₈F₂O), the theoretical exact mass can be calculated. HRMS analysis would confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. This technique is invaluable for confirming the identity of newly synthesized batches of the compound and for characterizing unknown impurities.

Parameter Value
Molecular Formula C₉H₈F₂O
Theoretical Exact Mass 170.0543 g/mol
Typical Mass Analyzer Time-of-Flight (TOF), Orbitrap
Mass Accuracy < 5 ppm

This interactive table provides key data related to the HRMS analysis of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods can identify the functional groups present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would show characteristic absorption bands for the aldehyde group, the aromatic ring, and the carbon-fluorine bonds.

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others are more prominent in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and other symmetric vibrations.

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹)
Aldehyde C-HStretch2820-2850, 2720-2750Weak
Carbonyl C=OStretch1720-1740Moderate
Aromatic C=CStretch1500-1600Strong
C-FStretch1100-1300Moderate

This interactive table highlights the characteristic vibrational frequencies for the functional groups in this compound.

Chromatographic Techniques for Purity Assessment and Separation of this compound

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol).

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the area under the peak is proportional to its concentration, allowing for quantitative purity analysis.

As a standalone technique, Gas Chromatography (GC) with a flame ionization detector (FID) is a standard method for assessing the purity of volatile compounds like this compound. The principles of separation are the same as in GC-MS, but the FID provides a more universal and robust detection method for organic compounds. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity assessment of this compound. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the spot corresponding to this compound, identified by its retention factor (Rf) value, can be visualized under UV light.

Technique Stationary Phase Mobile Phase Detection Method
HPLC C18 (Reversed-Phase)Acetonitrile/Water or Methanol/WaterUV-Vis Detector
GC Phenyl-substituted polysiloxaneInert gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID)
TLC Silica GelHexane/Ethyl Acetate (B1210297) mixtureUV Light (254 nm)

This interactive table compares the typical conditions for different chromatographic analyses of this compound.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov For novel compounds like this compound and its derivatives, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step in its comprehensive characterization.

For instance, in the crystal structure of other organic molecules containing a fluorophenyl group, the planarity of the benzene (B151609) ring and the orientation of the substituents are key parameters determined. The carbon-fluorine bond lengths are typically around 1.35 Å. The crystal packing is often influenced by intermolecular interactions such as C–H⋯F hydrogen bonds and π–π stacking, which dictate the supramolecular architecture.

Hypothetical Crystallographic Data for a Derivative:

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic parameters for a crystalline derivative of this compound.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.3
Volume (ų)975.4
Z4
Density (calculated) (g/cm³)1.45
R-factor0.045

This data is illustrative and not based on experimental results for this compound.

Such data would allow for a detailed analysis of the molecular geometry, including the conformation of the propanal side chain relative to the difluorophenyl ring. This information is crucial for understanding structure-activity relationships and for computational modeling studies.

Electrochemical Methods for Analytical Determination

Electrochemical methods offer a sensitive and often straightforward approach for the analysis of electroactive compounds. Aromatic aldehydes, including this compound, are known to be electrochemically active, typically undergoing reduction at the carbonyl group. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to investigate the redox properties of this compound and to develop quantitative analytical methods.

The electrochemical behavior of aromatic aldehydes is influenced by the nature and position of substituents on the aromatic ring. The presence of the two electron-withdrawing fluorine atoms in the 3 and 4 positions of the phenyl ring in this compound is expected to make the reduction of the aldehyde group occur at a less negative potential compared to the unsubstituted benzaldehyde (B42025). This is due to the decreased electron density at the carbonyl carbon, rendering it more susceptible to electron transfer.

Studies on related difluorophenyl compounds have demonstrated the utility of voltammetric techniques for their characterization. For example, the cyclic voltammetry of 1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] ipp.ptresearchgate.netrsc.orgtriazin-4-yl showed reversible oxidation and reduction processes. mdpi.com While the specific redox potentials for this compound are not documented in the available literature, a typical experimental setup would involve a three-electrode system (working, reference, and counter electrodes) in a suitable solvent and supporting electrolyte.

Expected Electrochemical Parameters:

The following table outlines the expected electrochemical parameters that could be determined for this compound using voltammetric methods.

TechniqueParameterExpected Observation
Cyclic Voltammetry (CV)Reduction Potential (Epc)An irreversible reduction peak corresponding to the reduction of the aldehyde group. The potential would be influenced by the solvent and pH.
Peak Current (Ipc)The peak current would be proportional to the concentration of the analyte, forming the basis for quantitative analysis.
Differential Pulse Voltammetry (DPV)Peak Potential (Ep)A well-defined peak at a potential characteristic of the aldehyde reduction.
Peak Current (Ip)DPV generally offers higher sensitivity and better resolution than CV, with the peak current being linearly related to the concentration over a certain range, allowing for trace analysis.

These parameters are based on the general electrochemical behavior of aromatic aldehydes and substituted phenyl compounds.

The development of an electrochemical method for the determination of this compound would involve optimizing experimental conditions such as the pH of the medium, the scan rate, and the choice of the working electrode material (e.g., glassy carbon, boron-doped diamond). imist.mamdpi.comunito.it Such methods could be applied for quality control purposes or for monitoring the compound in various matrices.

Theoretical and Computational Investigations of 2 3,4 Difluorophenyl Propanal

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure of 2-(3,4-Difluorophenyl)propanal

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of a compound from first principles. These methods would be essential in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure) for this compound.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, a DFT study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation in an approximate manner.

Such a study would yield crucial data, including:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Electronic Properties: Information such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, the molecular electrostatic potential (MEP) map, and Mulliken or Natural Bond Orbital (NBO) population analysis. This data would provide insights into the molecule's reactivity and intermolecular interactions.

A hypothetical data table for optimized geometric parameters might look like this:

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC1-C2 (Aromatic)Value
Bond LengthC(alpha)-C(carbonyl)Value
Bond AngleC2-C1-C6 (Aromatic)Value
Dihedral AngleC(aromatic)-C(alpha)-C(carbonyl)-HValue

Ab Initio Methods

Ab initio methods are another class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.

For this compound, these methods could be used to:

Provide a benchmark for the results obtained from DFT calculations.

Calculate highly accurate energies and properties, particularly with methods like CCSD(T), often considered the "gold standard" in computational chemistry.

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of rotatable single bonds in this compound means it can exist in various conformations. A conformational analysis would be performed by systematically rotating key dihedral angles (e.g., the bond between the aromatic ring and the propanal side chain) and calculating the energy at each step. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them.

Prediction of Spectroscopic Properties from Computational Models

Computational models can predict various spectroscopic properties, which are invaluable for identifying and characterizing a molecule. For this compound, these would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies and intensities would predict the positions of peaks in the IR spectrum. This is useful for identifying functional groups, such as the carbonyl (C=O) stretch of the aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants would aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure.

A sample data table for predicted vibrational frequencies might be:

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
v(C=O)AldehydeValue
v(C-H)AromaticValue
v(C-F)FluoroaromaticValue

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For a molecule like this compound, one could study reactions such as its oxidation, reduction, or nucleophilic addition to the carbonyl group.

Transition State Characterization

To understand the kinetics and feasibility of a proposed reaction mechanism, it is crucial to locate and characterize the transition state (TS). A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. Computational methods are used to:

Locate the TS geometry: Algorithms are used to find the saddle point on the potential energy surface that connects reactants and products.

Calculate the activation energy: The energy difference between the reactants and the transition state determines the reaction barrier.

Verify the TS: A frequency calculation must confirm the existence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, a comprehensive understanding of the reaction mechanism can be achieved.

Reaction Pathway Mapping

The synthesis and transformation of this compound can be investigated using computational methods to map potential reaction pathways. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. These theoretical investigations provide insights into the feasibility and kinetics of various chemical transformations.

A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, 2-(3,4-Difluorophenyl)propan-1-ol (B13573856). Computational mapping of this reaction pathway would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (alcohol), oxidant, intermediate species, transition states (TS), and the final product (aldehyde) are optimized to find their lowest energy conformations.

Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the transition state structure connecting the reactant and product.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A local minimum (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state correctly connects the desired reactant and product minima on the potential energy surface.

Table 1: Hypothetical Calculated Energies for the Oxidation of 2-(3,4-Difluorophenyl)propan-1-ol
SpeciesDescriptionRelative Energy (kJ/mol)
Reactant ComplexAlcohol and Oxidant0.0
Transition State (TS1)Hydrogen Abstraction+85.2
IntermediateAlkoxide Intermediate-15.5
Transition State (TS2)Hydride Shift+50.7
Product ComplexAldehyde and Reduced Oxidant-120.3

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a reaction pathway mapping study.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in different environments (e.g., in aqueous solution or interacting with a biological macromolecule) and characterize the nature of its intermolecular interactions.

The primary intermolecular forces governing the interactions of this compound are:

London Dispersion Forces: Present in all molecules, these forces arise from temporary fluctuations in electron density. They increase with molecular size and surface area.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegative oxygen atom of the aldehyde group and the fluorine atoms on the phenyl ring. These permanent dipoles lead to electrostatic attractions between molecules. libretexts.orgucmerced.edumasterorganicchemistry.comlibretexts.org

MD simulations can quantify the strength and dynamics of these interactions. A typical simulation would involve placing a number of this compound molecules in a simulation box, often with a solvent like water, and solving Newton's equations of motion for the system. Analysis of the resulting trajectories can reveal information about solvation structure, diffusion coefficients, and the specific atomic interactions that stabilize the system. For instance, the radial distribution function, g(r), can be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Table 2: Estimated Intermolecular Interaction Energies for this compound Dimers in a Vacuum
Interaction TypeContributing Functional GroupsEstimated Energy (kJ/mol)
London DispersionEntire Molecule (esp. Phenyl Ring)-5 to -15
Dipole-Dipole (Aldehyde)C=O --- O=C-5 to -10
Dipole-Dipole (Fluoro-Aromatic)C-F --- H-C (Aromatic)-2 to -5

Note: The data in this table is based on general estimates for similar functional groups and is for illustrative purposes.

Chemoinformatic Approaches and Virtual Screening for this compound Derivatives

Chemoinformatics combines computational methods with chemical information to support drug discovery and design. Using this compound as a core scaffold, chemoinformatic approaches can be used to design and evaluate a virtual library of derivatives with potentially improved properties.

Virtual screening is a key technique in this process, allowing for the rapid computational assessment of large libraries of compounds to identify those most likely to bind to a specific biological target. nih.govmdpi.comfrontiersin.org A typical workflow involves:

Scaffold-Based Library Generation: A virtual library of derivatives is created by systematically modifying the this compound scaffold. Substitutions could be made at various positions on the phenyl ring or by modifying the propanal side chain.

Descriptor Calculation: For each derivative, a range of molecular descriptors is calculated. These can include physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural fingerprints.

Docking and Scoring: The virtual library is then "docked" into the binding site of a target protein using molecular docking software. A scoring function estimates the binding affinity of each compound, and the results are ranked. nih.govmdpi.comnih.gov

ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranking compounds to filter out candidates with unfavorable profiles. nih.govmdpi.comnih.gov

This process allows researchers to prioritize a smaller, more promising set of derivatives for chemical synthesis and experimental testing, saving significant time and resources.

Table 3: Hypothetical Data for a Virtual Screening of this compound Derivatives
Compound IDModification on Phenyl RingMolecular Weight (g/mol)Calculated logPHypothetical Docking Score (kcal/mol)
DFP-001None (Parent Scaffold)170.142.15-6.5
DFP-0025-OH186.141.80-7.2
DFP-0035-NH2185.161.65-7.5
DFP-0045-Cl204.592.85-6.8
DFP-0056-CH3184.172.50-6.3

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a virtual screening and chemoinformatic analysis.

Synthetic Applications and Derivative Chemistry of 2 3,4 Difluorophenyl Propanal

Role of 2-(3,4-Difluorophenyl)propanal as a Versatile Synthetic Building Block

This compound serves as a crucial intermediate in the synthesis of various organic compounds. The aldehyde functional group is highly reactive and can undergo a wide range of chemical transformations. These include oxidation to form the corresponding carboxylic acid, 2-(3,4-difluorophenyl)propanoic acid, and reduction to yield 2-(3,4-difluorophenyl)propanol. vulcanchem.comsmolecule.com Furthermore, the α-carbon to the aldehyde group can be functionalized, and the difluorophenyl ring can participate in aromatic substitution reactions.

One notable application is in the synthesis of cyclopropane (B1198618) derivatives. For instance, it can be a precursor to (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, a key intermediate for certain pharmaceutical compounds. google.comresearchgate.net This synthesis often begins with a Wittig or aldol (B89426) condensation reaction involving 3,4-difluorobenzaldehyde (B20872) to form an alkene, which is then cyclopropanated. google.com

Synthesis of Chiral Derivatives from this compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis methods are employed to selectively produce one enantiomer over the other.

Starting from a related precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, the chiral alcohol (S)-2-chloro-1-(3,4-difluorophenyl)ethanol can be produced via asymmetric bioreduction using a ketoreductase. researchgate.netresearchgate.net This chiral alcohol is a vital intermediate for the synthesis of ticagrelor (B1683153), an antiplatelet drug. researchgate.netuliege.be The process can achieve high enantiomeric excess (>99.9% ee). researchgate.net

Another approach involves the use of chiral auxiliaries or catalysts. For example, the reduction of a ketone precursor using a chiral oxazaborolidine catalyst can yield a specific enantiomer of the corresponding alcohol. google.com Enzymatic hydrolysis of prochiral diesters, such as 1,3-diacyloxy-2-(2,4-difluorophenyl)-2-propanol derivatives, can also produce chiral monoesters with high enantiomeric purity. nih.gov

Preparation of Heterocyclic Compounds Utilizing this compound

Heterocyclic compounds are a cornerstone of pharmaceutical and materials science. ebi.ac.ukontosight.aizfin.org The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.

Pyridine Derivatives: Pyridines can be synthesized through multi-component reactions. rsc.org One common method involves the condensation of an α,β-unsaturated aldehyde with a ketone and an ammonia (B1221849) source, often catalyzed by an organocatalyst like L-proline. rsc.orgorganic-chemistry.org While not directly starting from this compound, this highlights a potential pathway where the corresponding α,β-unsaturated aldehyde derived from it could be used.

Pyrimidine (B1678525) Derivatives: Pyrimidines can be synthesized through one-pot, multi-component reactions involving an aldehyde, a β-dicarbonyl compound (or a related active methylene (B1212753) compound like malononitrile), and a urea, thiourea, or guanidine (B92328) derivative. sharif.eduscholarsresearchlibrary.combu.edu.egingentaconnect.comnanobioletters.com These reactions are often catalyzed by an acid or a base. scholarsresearchlibrary.combu.edu.eg For example, a three-component reaction of an aldehyde, malononitrile, and thiourea/urea can yield pyrimidine derivatives. ingentaconnect.com

Triazole Derivatives: Triazole-containing compounds are known for their antifungal properties. google.comdovepress.commdpi.com The synthesis of fluconazole (B54011) analogues, for instance, often involves building a triazole-substituted propanol (B110389) backbone where the difluorophenyl group is a key structural feature. dovepress.com

Derivatization of the Aldehyde Functionality for Enhanced Reactivity and Selectivity

To control the reactivity and selectivity of the aldehyde group, it can be converted into other functional groups or protected. Derivatization is a common strategy to facilitate specific chemical transformations.

Common Derivatization Techniques for Aldehydes:

2,4-Dinitrophenylhydrazine (DNPH) Derivatization: Aldehydes react with DNPH to form 2,4-dinitrophenylhydrazones. This reaction is often used for the qualitative and quantitative analysis of aldehydes via HPLC. hitachi-hightech.comepa.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization: PFBHA reacts with aldehydes to form oximes, which are stable and can be readily analyzed by gas chromatography (GC). sigmaaldrich.comnih.govund.edu

These derivatization methods are primarily for analytical purposes but illustrate the reactivity of the aldehyde group. In a synthetic context, the aldehyde can be converted to an imine or an enamine to modify its reactivity in subsequent steps.

Applications in Multi-Step Organic Synthesis

Multi-step synthesis is the process of creating a complex target molecule from simpler starting materials through a series of chemical reactions. libretexts.org this compound and its precursors are valuable in such synthetic sequences.

For example, the synthesis of the antiplatelet agent ticagrelor involves the preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. google.com A potential synthetic route could start from 3,4-difluorobenzaldehyde, which is converted to an α,β-unsaturated system, followed by cyclopropanation, and then a series of functional group transformations to introduce the amine group. google.comgoogle.com Each step in this sequence requires careful planning and execution to achieve the desired stereochemistry and yield.

The general strategy in multi-step synthesis involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.comyoutube.com The reactivity of the aldehyde and the difluorophenyl ring in this compound offers multiple disconnection points for designing synthetic routes.

Formation of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its therapeutic effects. nih.govacs.org

The this compound scaffold is a valuable platform for generating such analogues. For example, in the development of antifungal agents, analogues of fluconazole have been synthesized by modifying the substituents on the propanol backbone while retaining the difluorophenyl and triazole moieties. dovepress.comiglobaljournal.com Similarly, in the development of α1d-adrenergic receptor antagonists, analogues of 8-azaspiro[4.5]decane-7,9-dione have been prepared with different substitutions on the phenylpiperazine ring, including a 3,4-difluoro substitution. acs.org

The synthesis of these analogues allows for the exploration of how changes in stereochemistry, the position of the fluorine atoms, and the nature of other substituents impact the compound's interaction with its biological target. acs.orgucl.ac.be

Catalysis in the Synthesis and Reactions of 2 3,4 Difluorophenyl Propanal

Organocatalysis in 2-(3,4-Difluorophenyl)propanal Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.commdpi.com In the context of this compound, organocatalysts are instrumental in reactions involving the aldehyde functionality, primarily through enamine and iminium ion intermediates. taltech.ee

Chiral secondary amines, such as proline and its derivatives, are commonly employed to catalyze reactions at the α-position of aldehydes. mdpi.com For instance, the reaction of an aldehyde with a chiral secondary amine generates a nucleophilic enamine intermediate. taltech.ee This enamine can then react with various electrophiles in a stereocontrolled manner. While specific examples detailing the organocatalytic reactions of this compound are not extensively documented in the provided results, the general principles of organocatalysis are directly applicable. For example, the α-amination of a similar aldehyde, 2-(4-bromobenzyl)propanal, has been achieved with high enantioselectivity using a pyrrolidinyltetrazole organocatalyst. acs.org This suggests that similar strategies could be effectively applied to this compound for the introduction of nitrogen-containing functional groups.

Furthermore, the merger of organocatalysis with other catalytic modes, such as photoredox catalysis, has enabled novel transformations. acs.org This synergistic approach allows for the enantioselective α-benzylation of aldehydes with electron-deficient aryl halides, a reaction that could potentially be adapted for the derivatization of this compound. acs.org

Transition Metal Catalysis for Transformations of this compound

Transition metal catalysis offers a broad spectrum of reactions for the synthesis and functionalization of aldehydes. mdpi.com These catalysts are known for their high efficiency and selectivity in a variety of transformations, including cross-coupling, hydrogenation, and hydroformylation reactions. mdpi.comacs.org

Rhodium-Catalyzed Hydroformylation and Related Processes

Rhodium complexes are highly effective catalysts for hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond. illinois.edu This reaction is a key industrial process for the synthesis of aldehydes. illinois.edumdpi.com The synthesis of this compound can be envisioned through the rhodium-catalyzed hydroformylation of 1,2-difluoro-4-vinylbenzene. The regioselectivity of this reaction, yielding either the branched (as desired for this compound) or the linear aldehyde, can be controlled by the choice of ligands on the rhodium catalyst. illinois.edumdpi.com For instance, the use of specific phosphine (B1218219) or phosphite (B83602) ligands can favor the formation of the branched product. illinois.edu The mechanism of rhodium-catalyzed hydroformylation involves the coordination of the alkene to a rhodium-hydride species, followed by migratory insertion, CO insertion, and hydrogenolysis to yield the aldehyde product and regenerate the catalyst. illinois.edursc.org

Recent advancements have focused on developing rhodium catalysts that operate under milder conditions with high regioselectivity. mdpi.com For example, a hybrid phosphate (B84403) promoter has been shown to facilitate the rhodium-catalyzed hydroformylation of styrenes to branched aldehydes with high yields and selectivities at low temperatures and pressures. mdpi.com

Ruthenium-Catalyzed Reactions

Ruthenium catalysts are versatile and have been employed in a wide range of organic transformations, including hydrogenation, transfer hydrogenation, and oxidation reactions. acs.orgresearchgate.netubc.cafairfield.edu While specific applications of ruthenium catalysis directly on this compound are not detailed in the provided search results, related transformations suggest potential applications. For instance, ruthenium complexes are effective for the transfer hydrogenation of ketones to alcohols. researchgate.netubc.ca This suggests that this compound could be reduced to the corresponding alcohol, 2-(3,4-difluorophenyl)propan-1-ol (B13573856), using a ruthenium catalyst with a suitable hydrogen donor like 2-propanol. fairfield.edursc.org The catalytic cycle for such a reaction typically involves the formation of a ruthenium-hydride species which then reduces the aldehyde. fairfield.edu

Copper-Catalyzed Transformations

Copper catalysts are attractive due to their low cost and unique reactivity in various organic reactions. rsc.orguni-goettingen.de Copper-catalyzed reactions often proceed through radical or organometallic intermediates. While direct copper-catalyzed transformations of this compound are not explicitly mentioned, related applications point to potential synthetic routes. For example, copper-catalyzed cross-coupling reactions are widely used to form carbon-carbon and carbon-heteroatom bonds. mdpi.com Additionally, copper-catalyzed annulation reactions have been developed for the synthesis of heterocyclic structures. researchgate.net

Acid and Base Catalysis in this compound Reactions

Acid and base catalysis plays a fundamental role in many reactions involving aldehydes. These catalysts can activate either the aldehyde itself or the nucleophile, facilitating a variety of transformations. preprints.orgnih.gov

In the context of this compound, acid catalysis can be employed to promote nucleophilic addition to the carbonyl group. Protonation of the carbonyl oxygen by an acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. preprints.org

Base catalysis, on the other hand, typically involves the deprotonation of a nucleophile, increasing its reactivity. For reactions involving the α-carbon of this compound, a base can be used to generate an enolate ion. This enolate can then participate in aldol (B89426) condensations, Michael additions, and other C-C bond-forming reactions. The choice of base is crucial to control the regioselectivity and avoid side reactions.

The synthesis of precursors to 2-(3,4-difluorophenyl)cyclopropanamine derivatives, for example, involves steps that can be catalyzed by acids or bases, such as the hydrolysis of an ester to a carboxylic acid. google.com

Enantioselective Catalysis in this compound Synthesis and Derivatization

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Enantioselective catalysis provides a direct and efficient route to enantiomerically enriched compounds. researchgate.netmdpi.comhep.com.cnnih.govresearchgate.net

The enantioselective synthesis of this compound itself could be achieved through the asymmetric hydroformylation of 1,2-difluoro-4-vinylbenzene using a chiral rhodium catalyst. illinois.edu The use of chiral ligands on the rhodium center can induce facial selectivity in the addition of the formyl group and hydrogen, leading to one enantiomer of the aldehyde in excess.

Furthermore, once racemic or achiral this compound is obtained, it can be subjected to enantioselective derivatization. Organocatalysis is a prominent strategy for such transformations. For instance, a chiral secondary amine catalyst can be used to form a chiral enamine intermediate from this compound, which can then react with an electrophile in a highly enantioselective manner. taltech.eeacs.orgacs.orgreading.ac.uk This approach allows for the stereocontrolled introduction of various functional groups at the α-position.

An example of enantioselective synthesis in a related system is the preparation of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, which involves a catalytic asymmetric reduction as a key step. researchgate.net This highlights the power of catalytic methods in creating complex chiral molecules containing difluorophenyl moieties. The separation of enantiomers can also be achieved through chromatographic techniques using chiral stationary phases. sci-hub.seresearchgate.netacs.org

Enzyme-Catalyzed Reactions and Biocatalysis

The application of enzymes in the synthesis and transformation of this compound and its precursors represents a significant advancement in green chemistry, offering high selectivity under mild conditions. Biocatalysis is particularly valuable for creating chiral molecules, which is a critical aspect in the synthesis of many active pharmaceutical ingredients (APIs).

Enzymatic processes are central to producing key chiral intermediates related to the 2-(3,4-difluorophenyl) moiety. A notable application is the asymmetric reduction of prochiral ketones to chiral alcohols. For instance, ketoreductases (KREDs) have been extensively used for the stereoselective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. rsc.orgacs.org A KRED from Chryseobacterium sp. (ChKRED20) and a novel short-chain dehydrogenase from Paraburkholderia phymatum (PpKR8) have demonstrated the ability to reduce this ketone to the corresponding (R)- or (S)-alcohols with excellent enantiomeric excess (>99% ee). rsc.orgacs.org These enzymatic reductions are often performed using whole-cell systems, such as recombinant E. coli, which can co-express a secondary enzyme like glucose dehydrogenase (GDH) for cofactor (NADH) regeneration, making the process more economically viable. acs.orgalmacgroup.com

Another important class of enzymes, lipases, are widely used for the kinetic resolution of racemic mixtures. The lipase (B570770) from Thermomyces lanuginosus (TLL) has been shown to efficiently catalyze the kinetic resolution of a racemic cyclopropanecarboxylate (B1236923) ester, a precursor to a key building block for the API ticagrelor (B1683153). whiterose.ac.uk In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the desired unreacted enantiomer. whiterose.ac.uk Studies have compared batch versus flow reactor setups for this lipase-catalyzed resolution, with flow chemistry approaches often leading to significantly reduced reaction times and higher productivity. whiterose.ac.uk

Furthermore, imine reductases (IREDs) and transaminases have been employed in the dynamic kinetic resolution of related 2-phenylpropanal (B145474) derivatives. bohrium.commdpi.com These enzymes can convert racemic aldehydes into enantiomerically pure primary amines, which are valuable building blocks in medicinal chemistry. mdpi.combohrium.com For example, ω-transaminases have been used for the dynamic kinetic resolution of 2-phenylpropanal derivatives, achieving up to 99% enantiomeric excess. mdpi.com Similarly, xylose reductase from Candida tenuis has been engineered to efficiently reduce 2-phenylpropanal to (S)-2-phenylpropanol with high enantioselectivity. nih.gov

Ligand Design and Optimization for Catalytic Processes

The synthesis of this compound can be achieved via the hydroformylation of 3,4-difluorostyrene (B50085), a process where ligand design is paramount for controlling selectivity and efficiency. evitachem.com Hydroformylation, or the "oxo" process, adds a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, and can produce either a branched or a linear aldehyde. mt.com For the synthesis of this compound, the branched product is desired.

Transition metal catalysts, most commonly based on rhodium, are used for this transformation. mdpi.comillinois.edu The ligands coordinated to the metal center are crucial in steering the reaction's regioselectivity. The electronic and steric properties of phosphine and phosphite ligands significantly influence the ratio of branched to linear products (b/l ratio). researchgate.net For instance, chelating phosphines with small "bite angles," like DIPHOS, tend to favor the formation of branched aldehydes from styrene-type substrates. illinois.edu Conversely, ligands with larger bite angles often promote the formation of the linear aldehyde. illinois.edu

Research into rhodium-catalyzed hydroformylation of styrenes has shown that various phosphine-based ligands can achieve moderate to good regioselectivity for the branched aldehyde. mdpi.com However, recent developments have explored pentavalent phosphate ligands as promoters, which can lead to exceptional reactivity and high b/l ratios even under mild conditions (30 °C, 4.0 MPa syngas). mdpi.com The mechanism is thought to involve weak coordination between the rhodium center and the P=O double bond of the phosphate, which influences the key olefin insertion step. mdpi.com

Stereochemical Aspects and Stereoselective Synthesis

Chiral Nature of 2-(3,4-Difluorophenyl)propanal

This compound possesses a single stereocenter at the second carbon atom (C2) of the propanal chain, the carbon to which the 3,4-difluorophenyl group, a hydrogen atom, a methyl group, and a formyl group are attached. wikipedia.orgutexas.edu The presence of this chiral center means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. utexas.edu These enantiomers are designated as (R)-2-(3,4-Difluorophenyl)propanal and (S)-2-(3,4-Difluorophenyl)propanal based on the Cahn-Ingold-Prelog priority rules. mdpi.com The spatial arrangement of the four different substituents around this stereogenic center gives rise to its optical activity. utexas.edu

The physical and chemical properties of the individual enantiomers are identical, except for their interaction with other chiral entities and the direction in which they rotate plane-polarized light. mdpi.com A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive. du.ac.in The control of stereochemistry is often crucial in the synthesis of biologically active molecules where only one enantiomer may exhibit the desired activity.

Enantioselective Synthesis of this compound and its Precursors

The synthesis of specific enantiomers of this compound or its precursors is a key objective in asymmetric synthesis. Various strategies have been developed to achieve high enantiomeric excess (ee).

One common approach involves the asymmetric reduction of a precursor ketone. For instance, the enantioselective reduction of 2',4'-difluoro-2-chloroacetophenone can be achieved using a catalytic system like (S)-MeCBS with a borane (B79455) source, yielding a chiral chlorohydrin with high enantioselectivity. researchgate.net This chiral intermediate can then be further transformed into the desired enantiomerically enriched propanal derivative.

Another strategy is the use of chiral auxiliaries. An achiral substrate can be temporarily bonded to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the chiral product. du.ac.in For example, SAMP-hydrazones, derived from enantiomerically pure (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), can be used to synthesize chiral aldehydes. researchgate.net The α-alkylation of a SAMP-hydrazone derived from propanal with a 3,4-difluorobenzyl halide would introduce the difluorophenyl group stereoselectively.

Furthermore, enantioselective catalysis using chiral Brønsted acids or metal complexes can be employed to control the stereochemistry of reactions that form the chiral center. clockss.orgmdpi.com For example, intramolecular aza-Michael additions catalyzed by chiral N-triflyl phosphoramides have been shown to produce enantioenriched heterocyclic compounds with high yields and good enantioselectivities. clockss.org Similar principles can be applied to reactions forming the stereocenter of this compound precursors.

Diastereoselective Reactions Involving this compound

When a molecule already contains a stereocenter and a new one is created, the resulting stereoisomers are diastereomers. Diastereoselective reactions are crucial when this compound, as a chiral aldehyde, reacts to form products with a second stereocenter.

A notable example is the aldol (B89426) reaction. The reaction of the enolate of a ketone with chiral this compound can lead to the formation of two diastereomeric β-hydroxy ketones. The stereochemical outcome (syn or anti) of this reaction can often be controlled by the choice of reagents and reaction conditions, such as the enolate geometry (E or Z) and the presence of chelating or non-chelating metal ions. du.ac.in

Similarly, the addition of organometallic reagents to the carbonyl group of this compound can be diastereoselective. For instance, the addition of a Grignard reagent or an organolithium compound will generate a new stereocenter at the carbonyl carbon. The existing stereocenter at C2 influences the facial selectivity of the nucleophilic attack, leading to a preferential formation of one diastereomer over the other. This is often explained by models such as Cram's rule or the Felkin-Anh model, which predict the stereochemical outcome based on steric and electronic effects of the substituents on the adjacent chiral center.

The use of chiral N-tert-butanesulfinyl imines derived from aldehydes like 3-(2-bromophenyl)propanal (B24917) has demonstrated high diastereoselectivity in the addition of Grignard reagents, which is a key step in the synthesis of certain alkaloids. beilstein-journals.org This methodology can be conceptually extended to reactions involving imines derived from this compound.

Control of Stereochemistry in Derivative Formation

Maintaining or controlling the stereochemistry at the C2 position is vital when converting this compound into its derivatives. The stereochemical integrity of the chiral center must be preserved during subsequent chemical transformations.

For example, in the synthesis of antifungal agents, a precursor like (2R,3S)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is synthesized in a stereocontrolled manner from a chiral starting material. researchgate.net This highlights the importance of stereocontrol in multi-step syntheses.

One method to control stereochemistry is through stereospecific reactions, where the mechanism of the reaction dictates a specific stereochemical outcome. For instance, an S\textsubscript{N}2 reaction at a center adjacent to the chiral center will proceed with inversion of configuration at the reaction site, while the original stereocenter remains unaffected if it is not directly involved in the reaction.

In the formation of heterocyclic derivatives, such as pyrrolidines, the stereochemistry of the starting material can direct the formation of specific diastereomers. For example, a nitrile anion cyclization strategy has been used for the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, where the cyclization proceeds with a clean inversion of configuration at one of the centers, leading to a specific diastereomer. researchgate.net

The following table summarizes some examples of stereoselective reactions and the typical stereochemical outcomes.

Reaction TypeReactantsProduct TypeStereochemical Control
Asymmetric ReductionProchiral KetoneChiral AlcoholEnantioselective
Aldol ReactionChiral Aldehyde + EnolateDiastereomeric β-Hydroxy KetoneDiastereoselective (syn/anti)
Grignard AdditionChiral Aldehyde + Grignard ReagentDiastereomeric AlcoholDiastereoselective
Nitrile Anion CyclizationChiral SubstrateDiastereomeric PyrrolidineDiastereoselective

Chiral Resolution Techniques for this compound

When an enantioselective synthesis is not feasible or results in a mixture of enantiomers, chiral resolution techniques can be employed to separate the racemic mixture into its individual enantiomers. mdpi.com

One common method is chemical resolution , which involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. google.comresearchgate.net These diastereomers have different physical properties, such as solubility, and can be separated by conventional methods like fractional crystallization. mdpi.com After separation, the resolving agent is removed to yield the pure enantiomers. For example, a chiral amine could be used to form diastereomeric imines with racemic this compound, which could then be separated.

Another powerful technique is chiral chromatography . mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. hplc.eu The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and thus their separation. hplc.eu Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. mdpi.comhplc.eu The separation of enantiomers of fluconazole (B54011) analogues has been achieved using chiral preparative HPLC. google.com

Enzymatic resolution is another approach that takes advantage of the stereoselectivity of enzymes. researchgate.net An enzyme can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol derived from this compound, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

The table below provides an overview of common chiral resolution techniques.

Resolution TechniquePrincipleCommon Application
Chemical ResolutionFormation and separation of diastereomersSeparation of acidic, basic, or carbonyl compounds
Chiral ChromatographyDifferential interaction with a chiral stationary phaseAnalytical and preparative separation of enantiomers
Enzymatic ResolutionEnantioselective enzymatic transformationResolution of alcohols, esters, and amines

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for 2-(3,4-Difluorophenyl)propanal

The development of efficient and versatile synthetic routes is paramount to unlocking the potential of this compound. While classical methods may exist, future research will likely focus on novel pathways that offer improved yields, selectivity, and access to a wider range of derivatives. One promising avenue is the application of modern cross-coupling reactions. For instance, the palladium-catalyzed α-arylation of propanal derivatives with 1,2-difluorobenzene (B135520) could be a direct and efficient approach.

Another area of exploration is the use of organocatalysis. Chiral organocatalysts could enable the asymmetric synthesis of this compound, providing access to enantiomerically pure forms of the compound, which is often crucial for applications in pharmaceuticals and agrochemicals. Furthermore, chemoenzymatic strategies, combining the selectivity of enzymes with the efficiency of chemical synthesis, could offer a powerful tool for its production. For example, a key intermediate, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, can be prepared with high stereoselectivity using a ketoreductase, which can then be chemically converted to the target aldehyde. acs.org

Future synthetic explorations could also involve the modification of related, more readily available starting materials. For instance, synthetic routes starting from 3,4-difluorobenzaldehyde (B20872) are plausible, potentially involving aldol (B89426) condensation or Wittig-type reactions to introduce the propanal side chain. google.comgoogle.com

Development of Greener and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on the synthesis of this compound will undoubtedly prioritize the development of more environmentally benign methodologies. This includes the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. mdpi.com The avoidance of hazardous reagents is another key aspect. For instance, developing catalytic methods that avoid the use of stoichiometric amounts of toxic reagents would be a significant advancement. mdpi.com

Multicomponent reactions (MCRs) represent a powerful strategy in green synthesis as they combine multiple steps into a single operation, reducing waste and improving atom economy. rsc.orgtaylorfrancis.com The design of a one-pot MCR for the synthesis of this compound or its direct derivatives would be a noteworthy achievement. Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasound irradiation, will be crucial in developing truly sustainable synthetic protocols. mdpi.comresearchgate.netnih.gov

Green Chemistry Principle Application in this compound Synthesis Potential Benefits
Waste Prevention One-pot synthesis and multicomponent reactions.Reduced solvent and reagent waste.
Atom Economy Catalytic reactions instead of stoichiometric ones.Higher efficiency and less byproduct formation.
Less Hazardous Chemical Syntheses Use of non-toxic catalysts and reagents.Improved safety and reduced environmental impact.
Safer Solvents and Auxiliaries Application of water, ionic liquids, or solvent-free conditions.Reduced pollution and health hazards.
Design for Energy Efficiency Microwave or ultrasonic-assisted synthesis.Faster reaction times and lower energy consumption.

Advanced Mechanistic Insights into this compound Reactivity

A thorough understanding of the reactivity of this compound is essential for its effective utilization. The presence of the difluorophenyl group significantly influences the electronic properties of the propanal moiety. Future research should focus on detailed mechanistic studies of its key reactions. For example, investigating the kinetics and thermodynamics of its condensation, oxidation, and reduction reactions will provide valuable data for optimizing reaction conditions and predicting product outcomes.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reaction progress and identify transient intermediates. nih.gov Isotope labeling studies can also be used to elucidate reaction pathways and transition state structures. A deeper understanding of the role of the fluorine atoms in modulating the reactivity of the aldehyde group—for instance, their influence on the acidity of the α-proton and the electrophilicity of the carbonyl carbon—will be a key area of investigation.

Integration of Computational and Experimental Approaches in this compound Research

The synergy between computational and experimental chemistry offers a powerful paradigm for accelerating research. acs.org In the context of this compound, density functional theory (DFT) calculations can be used to predict its structural and electronic properties, such as bond lengths, bond angles, and molecular orbital energies. rsc.orgresearchgate.net These theoretical predictions can then be validated and refined through experimental techniques like X-ray crystallography and various spectroscopic methods. nih.govmdpi.com

Computational modeling can also be used to explore potential reaction mechanisms, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. rsc.org This information can guide the design of new experiments and the development of more efficient catalysts. For instance, computational screening of potential catalysts for a specific transformation of this compound could significantly reduce the experimental effort required to identify the optimal catalytic system. The integration of high-throughput experimentation with computational modeling will be a key driver of innovation in this area.

Computational Method Application Experimental Correlation
Density Functional Theory (DFT) Prediction of molecular structure, electronic properties, and reaction mechanisms.X-ray crystallography, NMR, IR, and kinetic studies.
Molecular Dynamics (MD) Simulation of conformational dynamics and solvent effects.Spectroscopic analysis and reaction outcome in different solvents.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzyme-catalyzed reactions involving the compound.Enzyme kinetics and site-directed mutagenesis studies.

Emerging Applications in Material Science and Fine Chemical Synthesis

The unique properties of organofluorine compounds make them attractive for a variety of applications. mdpi.com The this compound scaffold could serve as a versatile building block in both material science and fine chemical synthesis. In material science, the incorporation of the difluorophenyl group can enhance properties such as thermal stability, hydrophobicity, and oxidative resistance. mdpi.com This could lead to the development of novel polymers, liquid crystals, and organic electronic materials with tailored functionalities.

In the realm of fine chemical synthesis, this compound can be a precursor to a wide range of more complex molecules. daikinchem.deqfine-synthesis.com Its aldehyde functionality allows for a variety of transformations, including the synthesis of alcohols, carboxylic acids, amines, and various heterocyclic compounds. These derivatives could find applications as pharmaceuticals, agrochemicals, and other specialty chemicals. mdpi.com The development of efficient synthetic routes to such derivatives will be a key focus of future research.

Challenges and Opportunities in this compound Chemistry

The exploration of this compound chemistry is not without its challenges. The synthesis of fluorinated compounds can often be more complex and costly than their non-fluorinated counterparts. Developing cost-effective and scalable synthetic routes will be a major hurdle to overcome for its widespread application. Furthermore, the reactivity of the aldehyde group can sometimes lead to undesired side reactions, requiring careful control of reaction conditions.

Despite these challenges, the opportunities in this area are vast. The unique combination of the difluorophenyl group and the propanal moiety offers a rich chemical space for exploration. The development of novel synthetic methods, a deeper understanding of its reactivity, and the discovery of new applications will continue to drive research in this exciting field. The interdisciplinary nature of this research, spanning organic synthesis, catalysis, computational chemistry, and material science, will be key to unlocking the full potential of this compound and its derivatives.

Q & A

Basic: What are the common synthetic routes for preparing 2-(3,4-difluorophenyl)propanal, and how are they optimized for yield?

Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation or oxidation of alcohol precursors. For example, 2-chloro-1-(3,4-difluorophenyl)ethanone (a ketone precursor) can be synthesized via Friedel-Crafts reaction of 1,2-difluorobenzene with chloroacetyl chloride, achieving ~99% yield under optimized conditions (e.g., AlCl₃ catalysis in anhydrous dichloromethane at 0–5°C) . Subsequent reduction of the ketone to propanal may employ catalytic hydrogenation (e.g., Pd/C with H₂) or stoichiometric reducing agents like NaBH₄. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC (>98%) .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of 3,4-difluorophenyl derivatives be addressed during synthesis?

Answer:
Regioselectivity in 3,4-difluorophenyl systems is influenced by fluorine's electron-withdrawing effects and steric hindrance. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., carbonyls) guide substitutions. For example, in synthesizing 2-(3,4-difluorophenyl)oxirane (CAS 111991-13-0), epoxidation of allyl derivatives requires precise control of oxidizing agents (e.g., m-CPBA) to avoid over-oxidation . Kinetic studies (monitored by in-situ FTIR) and solvent polarity adjustments (e.g., switching from THF to DMF) improve selectivity .

Basic: What analytical techniques are critical for characterizing this compound, and how are they validated?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹⁹F NMR resolves fluorine environments (δ -135 to -145 ppm for aromatic fluorines), while ¹H NMR identifies aldehyde protons (δ 9.5–10.5 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 173.06 (calculated for C₉H₇F₂O).
  • Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>98%) .
    Validation follows ICH guidelines using reference standards (e.g., CAS 111991-13-0) and inter-laboratory reproducibility tests .

Advanced: How can conflicting spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved for fluorinated aromatic aldehydes?

Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Variable-temperature NMR : Resolves dynamic equilibria (e.g., aldehyde hydrate formation in D₂O).
  • Isotopic labeling : ¹³C-labeled analogs clarify fragmentation pathways in MS.
  • Synchrotron X-ray crystallography : Provides unambiguous structural confirmation, as seen for 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (CAS 1157561-73-3) .
    Cross-referencing with databases (e.g., PubChem) and computational tools (Gaussian for NMR prediction) mitigates errors .

Basic: What are the recommended storage conditions for this compound to ensure stability?

Answer:
Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and light-induced degradation. Solubility in acetonitrile or chloroform (0.1–1.0 mM) minimizes hydrolysis. Stability is monitored via periodic HPLC analysis; degradation products (e.g., carboxylic acids) are quantified using calibration curves .

Advanced: What mechanistic insights guide the design of this compound derivatives for drug discovery?

Answer:
The aldehyde moiety serves as a reactive handle for reductive amination or nucleophilic additions. For example, coupling with cyclopropane-carboxylic acid derivatives (e.g., CAS 1157561-73-3) via Suzuki-Miyaura cross-coupling introduces rigidity for target binding . Mechanistic studies (e.g., kinetic isotope effects) reveal rate-limiting steps in aldehyde-amine condensations. Computational docking (AutoDock Vina) predicts binding affinities to enzymes like monoamine oxidases, guiding structural modifications .

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